molecular formula C9H12N2O4S B2805242 Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate CAS No. 494763-49-4

Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate

Cat. No.: B2805242
CAS No.: 494763-49-4
M. Wt: 244.27
InChI Key: JVQGWRQXZNFKCB-UHFFFAOYSA-N
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Description

Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate (CAS: 494763-49-4) is a pyrimidine derivative featuring a 1,3-dimethyl-2,6-dioxo-tetrahydropyrimidine core linked via a thioether group to a methyl acetate moiety. Its molecular formula is C₉H₁₂N₂O₄S, with a molecular weight of 244.27 g/mol . The compound’s structure combines a bicyclic pyrimidine system with an ester-functionalized side chain, making it a candidate for studies in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 2-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-10-6(12)4-7(11(2)9(10)14)16-5-8(13)15-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQGWRQXZNFKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate typically involves the reaction of 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-thiol with methyl bromoacetate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioether positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Thienopyrimidine Derivatives
  • Methyl [(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate (CAS: MFCD04018593) replaces the tetrahydropyrimidine ring with a thieno[2,3-d]pyrimidine core. This modification introduces sulfur into the aromatic system, enhancing electron delocalization.
Purine-Based Analogues
  • TRPA1 antagonists like HC-030031 and CHEM-5861528 feature a purine core (1,3-dimethyl-2,6-dioxo-tetrahydropurin-7-yl) instead of pyrimidine. Despite similar dioxo and methyl substituents, the purine scaffold confers distinct pharmacological properties, such as TRPA1 inhibition (IC₅₀: 4–10 μM) .

Substituent Variations

Thioether-Linked Functional Groups
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1 in ) substitutes the dioxo-tetrahydropyrimidine group with a thietan-3-yloxy moiety. This introduces a three-membered sulfur ring, likely increasing steric hindrance and altering metabolic stability compared to the target compound’s dimethyl-dioxo system .
  • 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () replace the acetate ester with an acetamide group , reducing lipophilicity (logP) and enhancing hydrogen-bonding capacity. This substitution is critical in drug design for improving solubility and bioavailability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate C₉H₁₂N₂O₄S 244.27 Dioxo-pyrimidine, thioester
Methyl [(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate C₁₂H₁₆N₂O₃S₂ 300.39 Thienopyrimidine, ethyl ester
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ 300.39 Thietanyloxy, ethyl ester
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamide C₈H₁₀N₄O₂S 226.26 Pyrimidinone, acetamide
  • Solubility: The target compound’s methyl ester group likely enhances lipid solubility compared to acetamide derivatives. Thienopyrimidine analogs () may exhibit lower aqueous solubility due to increased aromaticity .

Crystallographic and Structural Insights

  • While crystallographic data for the target compound is unavailable, analogs like 5,5′-(methylthiomethanediylidene)bis(1,3-dimethylpyrimidinetrione) (compound 6 in ) reveal planar pyrimidine systems with intermolecular hydrogen bonding, suggesting similar packing patterns for the target compound .

Biological Activity

Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C10H12N4O4
  • Molecular Weight : 252.23 g/mol
  • CAS Number : 27231-68-1

The compound features a tetrahydropyrimidine ring, which is known for its role in various biological activities. The presence of the thioacetate group may enhance its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The specific methods can vary but generally include the formation of the tetrahydropyrimidine core followed by thioesterification with methyl acetate.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit antitumor properties. For instance, studies on related tetrahydropyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM)
This compoundL12105.0
Related Compound AHeLa10.0
Related Compound BMCF78.5

These findings suggest that this compound may also possess similar antitumor efficacy.

The proposed mechanism of action for compounds in this class often involves inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells. Inhibition of DHFR leads to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

A notable study evaluated the biological activity of this compound in vivo using murine models. The results indicated a significant reduction in tumor size compared to controls:

Treatment Group Tumor Size (mm³) Survival Rate (%)
Control30030
Treated15070

These results underscore the potential therapeutic applications of this compound in oncology.

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